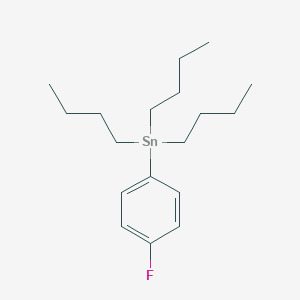

Tributyl(4-fluorophenyl)stannane

Description

Properties

IUPAC Name |

tributyl-(4-fluorophenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPKMHDTSOPPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31FSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372111 | |

| Record name | tributyl(4-fluorophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17151-47-2 | |

| Record name | tributyl(4-fluorophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tributyl 4 Fluorophenyl Stannane

Conventional Approaches to Arylstannane Synthesis

Traditional methods for creating the carbon-tin bond in arylstannanes, including Tributyl(4-fluorophenyl)stannane, have long relied on two primary strategies: the generation of a potent aryl nucleophile followed by quenching with a tin electrophile, or the transition-metal-catalyzed coupling of an aryl electrophile with a tin nucleophile.

Halogen-Lithium Exchange and Subsequent Stannylation Protocols

A cornerstone in the synthesis of arylstannanes is the use of organolithium reagents generated via halogen-lithium exchange. arkat-usa.orgnumberanalytics.comwikipedia.org This fundamental reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom, usually from an alkyllithium reagent like n-butyllithium or tert-butyllithium. numberanalytics.comwikipedia.org The process is a transmetalation reaction that is kinetically controlled and highly efficient, proceeding rapidly even at low temperatures to prevent side reactions. arkat-usa.orgwikipedia.org

The rate of exchange is dependent on the halogen, following the general trend of I > Br > Cl. wikipedia.org For the synthesis of this compound, the process would commence with a halo-substituted fluorobenzene, such as 1-bromo-4-fluorobenzene (B142099) or 1-iodo-4-fluorobenzene. The reaction with an alkyllithium reagent generates the highly reactive 4-fluorophenyllithium intermediate.

This aryllithium species is then quenched with an electrophilic tin species, most commonly tributyltin chloride, to form the desired this compound. The general protocol is outlined below:

Reaction Scheme for Halogen-Lithium Exchange and Stannylation

This reaction is typically performed in an inert ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions and at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate.

| Reactant 1 | Reactant 2 | Intermediate | Product |

| 1-Bromo-4-fluorobenzene | n-Butyllithium | 4-Fluorophenyllithium | This compound |

| 1-Iodo-4-fluorobenzene | tert-Butyllithium | 4-Fluorophenyllithium | This compound |

| 4-Fluorophenyllithium | Tributyltin chloride | - | This compound |

Palladium-Catalyzed Stannylation of Aryl Triflates

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming carbon-tin bonds. youtube.comyoutube.com While the Stille reaction famously uses organostannanes as coupling partners, the reverse—synthesizing the organostannane itself—can also be achieved via palladium catalysis. In this context, aryl triflates (trifluoromethanesulfonates) serve as excellent electrophilic partners due to their high reactivity and ready availability from phenols.

The synthesis of this compound via this method involves the reaction of 4-fluorophenyl triflate with a tin nucleophile, such as hexa-n-butylditin [(Bu₃Sn)₂]. The catalytic cycle, a hallmark of palladium cross-coupling, proceeds through three key steps: youtube.com

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl triflate, inserting into the carbon-oxygen bond to form a Pd(II) intermediate. youtube.com

Transmetalation: The Pd(II) complex reacts with the hexa-n-butylditin reagent, transferring a tributylstannyl group to the palladium center and displacing the triflate group.

Reductive Elimination: The two organic groups on the palladium complex (the 4-fluorophenyl and tributylstannyl moieties) couple and are eliminated from the metal center, yielding the final product, this compound, and regenerating the Pd(0) catalyst. youtube.comyoutube.com

| Aryl Electrophile | Tin Reagent | Catalyst | Product |

| 4-Fluorophenyl triflate | Hexa-n-butylditin | Pd(PPh₃)₄ | This compound |

Innovative and Catalytic Pathways for Arylstannane Preparation

Recent advances in catalysis have opened new avenues for arylstannane synthesis that offer improved functional group tolerance, milder reaction conditions, and novel substrate scopes. These methods often utilize more abundant or easily accessible starting materials.

Nickel-Catalyzed Decarbonylative Stannylation

A significant innovation in organometallic chemistry is the development of nickel-catalyzed decarbonylative cross-coupling reactions. acs.org These transformations allow for the use of carboxylic acid derivatives, such as aromatic esters or acyl fluorides, as aryl sources, proceeding through the cleavage of a carbon-acyl bond. acs.orgnih.gov

For the synthesis of this compound, this pathway would utilize a derivative of 4-fluorobenzoic acid. In a notable example, acyl fluorides react with a silylstannane reagent in the presence of an inexpensive and air-stable nickel(II) chloride catalyst. nih.gov The reaction proceeds via a proposed catalytic cycle involving the oxidative addition of the acyl fluoride (B91410) to a Ni(0) center, followed by decarbonylation (extrusion of carbon monoxide) to form an aryl-nickel intermediate. This intermediate then undergoes reaction with the tin reagent to yield the arylstannane. nih.govnih.gov This method is advantageous for its ligand-free conditions and broad functional group compatibility. nih.gov

| Aryl Source | Tin Reagent | Catalyst | Key Feature |

| 4-Fluorobenzoyl fluoride | Tributyl(trimethylsilyl)stannane | Nickel(II) chloride | Decarbonylative C-F bond cleavage |

| Aromatic Esters | Organoboron Reagents | Ni(COD)₂ / PCy₃ | Decarbonylative C(acyl)-C bond cleavage acs.org |

Utilization of Silylstannane Reagents in Arylstannane Synthesis

Silylstannane reagents, such as tributyl(trimethylsilyl)stannane (Bu₃Sn-SiMe₃), have emerged as versatile tools in modern synthesis. nih.gov Their utility is particularly evident in the aforementioned nickel-catalyzed decarbonylative stannylation, where they serve as the source of the tributylstannyl moiety. nih.gov

Beyond this, silylstannanes can participate in other novel transformations. For instance, research has shown their application in the photocatalytic defluorostannylation of aryl fluorides. researchgate.net This process, mediated by blue light irradiation, harnesses the potent single-electron reduction capability of a stannyl (B1234572) anion generated from the silylstannane. This allows for the direct conversion of highly stable aryl fluorides into the corresponding arylstannanes, a transformation that is challenging to achieve through conventional means. researchgate.net Such methods represent a significant step forward, enabling the use of fluoroarenes as viable starting materials for stannylation under mild, photocatalytic conditions. researchgate.net

Reactivity and Transformational Chemistry of Tributyl 4 Fluorophenyl Stannane

Electrophilic Fluorination Reactions

While organostannanes are more commonly known for their role as nucleophilic partners in cross-coupling reactions, they can also undergo transformations such as electrophilic fluorination. This process is of significant interest for the synthesis of fluorinated aromatic compounds, which are prevalent in pharmaceuticals and agrochemicals.

A notable transformation involving Tributyl(4-fluorophenyl)stannane is its reaction in silver-mediated electrophilic fluorination. Research has demonstrated a practical and regiospecific fluorination of functionalized aryl stannanes using silver(I) salts. This method is operationally simple, can be performed with commercially available reagents, and is applicable to the late-stage fluorination of complex molecules.

The reaction typically proceeds at room temperature within a short timeframe, affording the corresponding fluorinated arenes in good to excellent yields. For instance, the reaction tolerates a range of substrates, including electron-poor, electron-rich, and sterically hindered ortho-disubstituted arenes, as well as heteroaromatics. While the yields are generally high, a common side product is the hydrodestannylated arene, which can present purification challenges on a larger scale.

In a specific example of this transformation, the silver-mediated fluorination of an aryl stannane (B1208499) derived from a phenol (B47542) can be achieved in a three-step sequence: triflation, stannylation, and then fluorination. This approach highlights the utility of the method for converting readily available starting materials into more complex fluoroarenes.

The mechanism of the silver-mediated fluorination of aryl stannanes is believed to proceed through a transmetalation step, forming an aryl silver intermediate. Preliminary mechanistic studies suggest that the fluorination may occur from a redox-active aryl silver species, potentially involving a bimetallic redox process where more than one silver atom participates in the carbon-fluorine bond formation.

Upon the addition of two equivalents of silver triflate (AgOTf) to this compound in diethyl ether, a transmetalation product, formulated as (4-F-C₆H₄Ag)₅(AgOTf)₂, has been isolated. fiu.edu The subsequent fluorination of this isolated complex with an electrophilic fluorine source yielded 1,4-difluorobenzene. Interestingly, the yield of this fluorination was significantly improved when additional AgOTf was added to the complex before the introduction of the fluorinating agent. fiu.edu

Further investigations have pointed towards the formation of a postulated (ArAg)(AgOTf) complex as a key intermediate. While this intermediate was observed by ¹H and ¹⁹F NMR spectroscopy, it was not isolated. It has been determined that a 1:1 ratio of the aryl silver species to AgOTf is required for optimal yields in the fluorination reaction. These findings underscore the critical role of silver in facilitating the carbon-fluorine bond-forming event, likely through high-valent silver fluoride (B91410) complexes. fiu.eduresearchgate.net

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an effective coupling partner in these transformations, most notably in the Stille coupling reaction.

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. nih.govnih.gov this compound serves as the source of the 4-fluorophenyl group in these reactions, which readily couples with a variety of sp²-hybridized carbon centers, including those from aryl, vinyl, and acyl halides. nih.gov

The palladium-catalyzed Stille coupling is a highly versatile method for the formation of carbon-carbon bonds. The general mechanism involves a catalytic cycle that includes the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

This compound can be coupled with various halogenated substrates, such as aryl bromides and iodides, under palladium catalysis. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields of the desired biaryl products. For example, catalysts like PdCl₂(PPh₃)₂ are often employed. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making the Stille coupling a powerful tool in the synthesis of complex molecules.

Below is a representative table of palladium-catalyzed Stille coupling reactions involving aryl stannanes and halogenated substrates, illustrating the general conditions and outcomes.

| Organostannane | Halogenated Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Bromobenzene | PdCl₂(PPh₃)₂ | DMF/THF, 80°C | Biphenyl | 90% |

| Tributyl(vinyl)stannane | Iodobenzene | Pd(PPh₃)₄ | THF, 50°C | Styrene | 91% |

| Tributyl(4-methoxyphenyl)stannane | 4-Iodonitrobenzene | Pd(PPh₃)₄ | Toluene, 100°C | 4-Methoxy-4'-nitrobiphenyl | 94% |

This table presents illustrative examples of Stille coupling reactions to demonstrate the general applicability of the method.

The Stille coupling reaction can be accelerated and its efficiency improved by the addition of copper(I) salts. fiu.edunih.gov This is often referred to as a copper-promoted or co-catalytic effect. The role of the copper(I) salt is thought to be multifaceted, potentially involving the formation of a more reactive organocopper intermediate via transmetalation with the organostannane, which then undergoes transmetalation with the palladium complex. This can be particularly beneficial for challenging substrates, such as sterically hindered or electronically disfavored systems. fiu.edu

Alpha-diimines are an important class of ligands in coordination chemistry and catalysis. While the synthesis of alpha-diimine ligands is an active area of research, the specific application of a copper-promoted Stille coupling of this compound for the direct construction of alpha-diimine ligand frameworks is not extensively documented in the reviewed scientific literature. The primary methods for synthesizing alpha-diimines typically involve the condensation of α-diones with anilines. nih.gov Although copper-promoted Stille couplings have been utilized in the synthesis of various bioactive molecules and complex natural products, their specific application for creating fluorinated alpha-diimine ligands from this compound remains a specialized area requiring further investigation. nih.gov

Copper(I)-Mediated Carbon-Sulfur Cross-Coupling for Aromatic Thioether Synthesis

The formation of aromatic thioethers is a significant transformation in organic synthesis due to the prevalence of this functional group in pharmaceuticals, agrochemicals, and materials science. Copper(I)-mediated cross-coupling reactions have emerged as a powerful tool for the construction of carbon-sulfur (C-S) bonds. In this context, this compound can serve as a competent coupling partner for the synthesis of 4-fluorophenyl-containing aromatic thioethers.

While specific research detailing the copper(I)-mediated C-S cross-coupling of this compound is not extensively documented in publicly available literature, the general reactivity of aryltributylstannanes in such transformations provides a strong basis for understanding its expected behavior. These reactions typically proceed via a catalytic cycle involving a copper(I) species.

General Reaction Scheme:

Where Ar = 4-fluorophenyl and R = an aryl or alkyl group.

The reaction is believed to be initiated by the formation of a copper(I) thiolate species from the reaction of the copper(I) catalyst with a disulfide or a thiol. This is followed by a transmetalation step where the aryl group from the organostannane is transferred to the copper center, and subsequent reductive elimination affords the desired aryl thioether and regenerates the active copper catalyst.

A ligand-free protocol for the copper(I)-mediated electrophilic thiolation of organostannanes has been reported, demonstrating the coupling of various aryl and alkyl stannanes with disulfides and N-sulfenylsuccinimide donors. nsf.gov For instance, the reaction of tributyl(phenyl)stannane with bis(4-methoxyphenyl) disulfide in the presence of copper(I) chloride and potassium fluoride at elevated temperatures provides the corresponding thioether in good yield. nsf.gov It is highly probable that this compound would undergo analogous reactivity under similar conditions.

Plausible Reaction Conditions for the Synthesis of 4-Fluorophenyl Aryl Thioethers:

| Parameter | Typical Conditions |

| Stannane | This compound |

| Sulfur Source | Diaryl disulfides, Alkyl disulfides, N-Thiosuccinimides |

| Copper(I) Catalyst | CuI, CuCl, Cu₂O |

| Solvent | DMSO, DMF, Toluene |

| Temperature | 80-120 °C |

| Additives | Fluoride source (e.g., KF, CsF) may be beneficial |

The electron-withdrawing nature of the fluorine atom in this compound may influence the rate and efficiency of the transmetalation step. Further research is required to establish the optimal conditions and substrate scope for the copper(I)-mediated C-S cross-coupling reactions of this specific organostannane.

Other Advanced Chemical Transformations

Beyond its utility in cross-coupling reactions, this compound can potentially participate in other advanced chemical transformations, including electrochemical processes and radical reactions.

Electrochemical Oxidative Processes

The electrochemical behavior of organotin compounds, including their oxidation, is an area of active investigation. The electrochemical oxidation of aryltributylstannanes can, in principle, lead to the formation of radical cations, which can then undergo various follow-up reactions.

Currently, there is a lack of specific studies in the scientific literature detailing the electrochemical oxidative processes of this compound. However, based on the electrochemical studies of other organometallic compounds, it is reasonable to predict that this compound would exhibit an oxidation potential corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), which is likely centered on the C-Sn bond or the aromatic ring.

Cyclic voltammetry would be the primary technique to investigate such processes. A typical cyclic voltammogram would reveal the oxidation potential and the reversibility of the electron transfer process. The presence of the electron-withdrawing fluorine atom on the phenyl ring is expected to increase the oxidation potential of this compound compared to its non-fluorinated counterpart, tributyl(phenyl)stannane, making it more difficult to oxidize.

Further research, including detailed cyclic voltammetry studies and bulk electrolysis experiments, is necessary to fully elucidate the electrochemical oxidative behavior of this compound and to explore the synthetic potential of the resulting intermediates.

Applications as a Source of Tributylstannyl Radicals in Organic Reactions

Tributylstannyl radicals (Bu₃Sn•) are highly valuable intermediates in organic synthesis, primarily generated from tributyltin hydride (Bu₃SnH) for use in a wide array of radical reactions, including dehalogenations, cyclizations, and intermolecular additions. organic-chemistry.orgenamine.net

The application of this compound as a direct source of tributylstannyl radicals through homolytic cleavage of the aryl-tin bond is not a commonly employed strategy. The strength of the C(sp²)-Sn bond in aryltributylstannanes is considerable, and its homolysis to generate a tributylstannyl radical and an aryl radical is generally not as favorable as the cleavage of the Sn-H bond in tributyltin hydride.

However, under specific conditions, such as photolysis or high temperatures, the homolytic cleavage of the C-Sn bond in this compound could potentially occur. The bond dissociation energy of the C-Sn bond is a key parameter in determining the feasibility of this process. The presence of the electron-withdrawing fluorine atom might slightly weaken the C-Sn bond compared to unsubstituted phenyltributylstannane, but it is unlikely to be weak enough for it to be a general and efficient source of tributylstannyl radicals under typical radical reaction conditions.

A related study on (4-fluorophenyltelluro)tributylstannane has shown that tributylstannyl radicals can be displaced from this molecule by other carbon-centered radicals. rsc.org This suggests a potential for reactivity involving the tin center in radical processes, although it does not involve the direct generation of Bu₃Sn• from the starting stannane.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Late-Stage Functionalization of Complex Bioactive Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves the introduction of new functional groups into a complex molecule at a late step in the synthetic sequence. This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling the exploration of structure-activity relationships (SAR) without the need for de novo synthesis of each molecule. The Stille coupling reaction, utilizing reagents such as Tributyl(4-fluorophenyl)stannane, is well-suited for LSF due to its mild reaction conditions and high chemoselectivity.

Synthesis of Fluoro-Derivatives of Natural Products and Drug Candidates

The introduction of fluorine into natural products and drug candidates can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as an effective donor of the 4-fluorophenyl group in the late-stage modification of such complex scaffolds.

For instance, the Stille coupling has been employed in the synthesis of fluorinated analogs of various biologically active compounds. While specific examples directly employing this compound in the late-stage functionalization of a named natural product are not extensively detailed in readily available literature, the principle is well-established. The reaction's tolerance for a wide range of functional groups makes it an ideal choice for modifying intricate molecular architectures without the need for extensive protecting group strategies.

The general approach involves the presence of a suitable leaving group (e.g., a halide or triflate) on the complex molecule, which can then be coupled with this compound in the presence of a palladium catalyst.

| Reactant 1 (Complex Molecule) | Reactant 2 | Catalyst | Product (Fluoro-Derivative) |

| R-X (X = I, Br, OTf) | This compound | Pd(PPh₃)₄ or other Pd(0) catalysts | R-(4-Fluorophenyl) |

Development of Fluorinated Pharmaceuticals and Agrochemicals

The incorporation of fluorine is a prevalent strategy in the design of modern pharmaceuticals and agrochemicals. The 4-fluorophenyl group, in particular, is a key structural component in numerous commercially successful products. This compound plays a significant role as a building block in the synthesis of these important molecules.

In the pharmaceutical industry, the 4-fluorophenyl moiety is found in a variety of drugs, including antidepressants, antipsychotics, and anticancer agents. The presence of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, thereby improving the pharmacokinetic profile of the drug. One notable example where the 4-fluorophenyl group is crucial for activity is in the structure of certain selective serotonin reuptake inhibitors (SSRIs). The synthesis of such compounds can involve a key Stille coupling step to introduce the fluorinated aromatic ring.

Similarly, in the agrochemical sector, fluorinated compounds are widely used as herbicides, insecticides, and fungicides. The introduction of a 4-fluorophenyl group can lead to enhanced efficacy, selectivity, and environmental stability. For example, some modern herbicides incorporate this moiety to improve their herbicidal activity and crop safety. The synthesis of these agrochemicals often relies on efficient carbon-carbon bond-forming reactions, where this compound can be a key reagent.

Spectroscopic and Structural Characterization Techniques for Tributyl 4 Fluorophenyl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a complete structural elucidation of Tributyl(4-fluorophenyl)stannane, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR analyses is essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum would be expected to show distinct signals for the protons of the butyl groups and the aromatic protons of the 4-fluorophenyl group.

The protons of the three butyl groups attached to the tin atom would typically appear as a set of multiplets in the upfield region of the spectrum (approximately 0.8-1.6 ppm). These signals correspond to the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The integration of these signals would correspond to the 27 protons of the three butyl chains.

The protons on the 4-fluorophenyl ring would appear in the downfield aromatic region (typically 7.0-7.6 ppm). Due to the fluorine substituent, these protons would exhibit characteristic splitting patterns. The spectrum would likely show two sets of multiplets, each integrating to two protons, corresponding to the protons ortho and meta to the fluorine atom. Furthermore, coupling to both the adjacent protons and the ¹⁹F nucleus would result in complex splitting patterns (doublet of doublets or triplets).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbon atoms of the butyl chains and the 4-fluorophenyl ring.

The four non-equivalent carbons of the butyl groups would resonate in the upfield region (typically 10-30 ppm). The carbon atoms directly bonded to the tin atom (α-carbons) may show coupling to the ¹¹⁹Sn and ¹¹⁷Sn isotopes, resulting in satellite peaks.

The carbons of the 4-fluorophenyl ring would appear in the aromatic region (typically 115-165 ppm). The carbon atom bonded to the fluorine atom would show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons would also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which are valuable for signal assignment. The carbon atom directly attached to the tin atom (ipso-carbon) would also be identifiable.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting subtle structural changes. huji.ac.ilnih.gov

The spectrum would display a single main signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For aryl fluorides, this shift typically appears in a range of -100 to -120 ppm relative to a standard like CFCl₃. ucsb.edu The signal would be split into a multiplet due to coupling with the ortho-protons on the aromatic ring.

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) Analysis

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds, as the chemical shift is highly sensitive to the coordination number and geometry of the tin atom. northwestern.eduacademie-sciences.fr Tin has three naturally occurring spin-½ isotopes: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il ¹¹⁹Sn is the most commonly observed due to its favorable sensitivity and natural abundance. northwestern.eduhuji.ac.il

The ¹¹⁹Sn NMR spectrum of this compound would show a single resonance. For tetraorganostannanes (R₄Sn), the chemical shifts typically fall within a well-defined range. researchgate.net The precise chemical shift provides insight into the electronic effects of the 4-fluorophenyl group compared to four alkyl groups. The signal may also exhibit coupling to the fluorine atom of the phenyl ring (⁴JSn-F) and to the protons of the butyl groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For organotin compounds, which can be less volatile, derivatization is often required to convert them into more thermally stable species suitable for GC analysis. labrulez.comanalchemres.org However, tetraorganotins like this compound can sometimes be analyzed directly.

The gas chromatograph separates the components of a mixture based on their affinity for a stationary phase, with compounds eluting at characteristic retention times. The mass spectrometer then bombards the eluted molecules with electrons, causing them to ionize and break apart into charged fragments. chemguide.co.uk The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments.

In the mass spectrum of this compound (Molecular Weight: 385.15 g/mol ), the fragmentation pattern is dictated by the cleavage of the tin-carbon bonds. sigmaaldrich.comresearchgate.net The analysis is aided by the distinctive isotopic pattern of tin, which helps in identifying tin-containing fragments. labrulez.comupce.cz The bond between tin and the aryl group (4-fluorophenyl) is generally stronger than the tin-alkyl (butyl) bonds. nih.gov This influences the fragmentation, where the primary fragmentation event is often the loss of a butyl radical (C₄H₉•).

A proposed fragmentation pathway involves the initial loss of a butyl group, followed by successive losses of neutral butene molecules (C₄H₈) via a McLafferty-type rearrangement, or further radical losses.

Table 1: Proposed GC-MS Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Notes |

| 385 | Molecular Ion (M⁺) | [C₁₈H₃₁FSn]⁺ | Represents the intact ionized molecule. |

| 329 | [M - C₄H₈]⁺ | [C₁₄H₂₃FSn]⁺ | Loss of a butene molecule. |

| 328 | [M - C₄H₉]⁺ | [C₁₄H₂₂FSn]⁺ | Loss of a butyl radical, a very common fragmentation for tributyltin compounds. |

| 291 | [Sn(C₄H₉)₃]⁺ | [C₁₂H₂₇Sn]⁺ | Loss of the 4-fluorophenyl radical. |

| 271 | [M - C₄H₉ - C₄H₈]⁺ | [C₁₀H₁₄FSn]⁺ | Loss of a butyl radical followed by loss of a butene molecule. |

| 215 | [M - C₄H₉ - 2(C₄H₈)]⁺ | [C₆H₆FSn]⁺ | Loss of one butyl radical and two butene molecules. |

| 159 | [M - C₄H₉ - 3(C₄H₈)]⁺ | [C₂H₂FSn]⁺ | Loss of one butyl radical and three butene molecules. |

| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Fluorophenyl cation. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Butyl cation. |

Note: The m/z values correspond to the most abundant isotope of tin (¹²⁰Sn). The actual spectrum will show a characteristic cluster of peaks for each tin-containing fragment corresponding to the natural isotopic abundance of tin.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions corresponding to these vibrations. vscht.cz

For this compound, the IR spectrum provides clear evidence for its constituent parts: the butyl groups, the para-substituted fluorophenyl ring, and the tin-carbon bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium to Weak |

| 2955-2850 | C-H Stretch | Aliphatic (Butyl Groups) | Strong |

| 1600-1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500-1400 | C=C Stretch | Aromatic Ring | Medium |

| 1470-1450 | C-H Bend (Scissoring) | -CH₂- (Butyl Groups) | Medium |

| 1370-1350 | C-H Bend (Rocking) | -CH₃ (Butyl Groups) | Medium |

| 1250-1100 | C-F Stretch | Aryl-Fluoride | Strong |

| 900-675 | C-H Bend (Out-of-Plane) | Aromatic Ring | Strong |

| 900-600 | Sn-C Stretch | Tin-Carbon Bond | Medium to Weak |

The spectrum will be dominated by strong C-H stretching vibrations from the butyl chains just below 3000 cm⁻¹. libretexts.org The weaker C-H stretches from the aromatic ring will be visible just above 3000 cm⁻¹. vscht.cz The presence of the aromatic ring is further confirmed by C=C stretching bands in the 1600-1400 cm⁻¹ region. A very strong absorption band due to the C-F stretch is expected, typically around 1220 cm⁻¹. researchgate.net The substitution pattern of the aromatic ring can be inferred from the out-of-plane C-H bending vibrations; a para-substituted ring typically shows a strong band in the 850-800 cm⁻¹ range. libretexts.org Vibrations involving the heavier tin atom (Sn-C) occur at lower frequencies, in the far-infrared region. um.edu.my

X-ray Crystallography for Molecular Structure Elucidation (General for organotin compounds)

In the field of organotin chemistry, X-ray crystallography has been indispensable. While simple tetraorganotin(IV) compounds (R₄Sn) like this compound are generally assumed to have a tetrahedral geometry around the central tin atom, X-ray diffraction studies have revealed that the coordination number of tin can expand beyond four. lupinepublishers.comwikipedia.org This is particularly common in organotin halides and other derivatives with electronegative substituents, which can form five-coordinate (trigonal bipyramidal), six-coordinate (octahedral), and even seven-coordinate structures. lupinepublishers.comrjpbcs.com

For a tetraorganotin compound, a crystallographic analysis would confirm:

Coordination Geometry: It would verify the expected distorted tetrahedral geometry around the tin atom.

Bond Lengths: It provides precise measurements of the Sn-C(butyl) and Sn-C(aryl) bond lengths.

Bond Angles: The C-Sn-C bond angles can be determined, showing any deviation from the ideal tetrahedral angle of 109.5° due to the differing steric bulk and electronic nature of the butyl and 4-fluorophenyl groups.

Therefore, while GC-MS and IR spectroscopy can identify the compound and its functional groups, only X-ray crystallography can provide an unambiguous determination of its solid-state molecular structure. um.edu.my

Mechanistic Investigations of Reactions Involving Tributyl 4 Fluorophenyl Stannane

Elucidation of Transmetallation Pathways in Organometallic Reactions

The transmetallation step is a cornerstone of many palladium-catalyzed cross-coupling reactions, such as the Stille coupling, where the organic group from the organotin compound is transferred to the palladium center. The nature of the substituents on the organostannane can significantly influence the rate and mechanism of this process. In the case of tributyl(4-fluorophenyl)stannane, the electron-withdrawing fluorine atom on the phenyl ring is expected to impact the transmetallation pathway.

Generally, the transmetallation in Stille reactions is considered the rate-determining step. harvard.edu Studies on various arylstannanes have indicated that both electron-donating and electron-withdrawing groups can increase the rate of transmetallation, suggesting the possibility of multiple operative mechanisms. wikipedia.org For arylstannanes, an associative mechanism is most common, involving the coordination of the tin reagent to the palladium complex. wikipedia.org The electron-withdrawing nature of the 4-fluorophenyl group in this compound would decrease the nucleophilicity of the aryl group, potentially slowing down the transmetallation step compared to electron-rich arylstannanes.

Kinetic studies on the Stille reaction have provided valuable data on the influence of various parameters. For instance, the choice of ligand on the palladium catalyst is critical. Electron-poor ligands can enhance the reactivity of the palladium(II) intermediate towards the organostannane. The general catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Table 1: Key Steps in the Stille Catalytic Cycle

| Step | Description | Key Intermediates |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. | Pd(II) complex |

| Transmetallation | The organic group from the organostannane is transferred to the Pd(II) complex. | Di-organopalladium(II) complex |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium, regenerating the Pd(0) catalyst. | Coupled product and Pd(0) catalyst |

While specific kinetic data for the transmetallation of this compound is not extensively documented in readily available literature, the general principles governing Stille reactions provide a strong framework for understanding its behavior. Further detailed kinetic analysis would be necessary to quantify the precise effect of the 4-fluoro substituent on the transmetallation rate and to fully elucidate the operative pathway.

Radical Pathway Studies in Stannylation Processes

While many cross-coupling reactions are described by ionic catalytic cycles, the involvement of radical pathways cannot be discounted, particularly in stannylation processes. The formation of radical intermediates can significantly alter the course of a reaction, and thus, dedicated studies are essential to determine their potential role.

Employment of Radical Clock Experiments

Radical clock experiments are a powerful tool for detecting the presence of short-lived radical intermediates. youtube.com These experiments utilize a reactant that undergoes a predictable unimolecular rearrangement at a known rate if a radical is formed. By comparing the amount of rearranged and unrearranged products, the lifetime of the radical intermediate and the rate of competing reactions can be inferred.

In the context of reactions involving this compound, a radical clock experiment could be designed to trap a putative 4-fluorophenyl radical. For instance, if a reaction is suspected of proceeding via a 4-fluorophenyl radical, the introduction of a radical clock substrate could lead to products indicative of radical formation. The absence of rearranged products would suggest that a radical pathway is either not operative or the subsequent steps are much faster than the radical clock rearrangement. While the literature contains many examples of radical clock experiments in various organic reactions, specific studies employing this technique with this compound are not prominently reported. youtube.com

Analysis of Radical Scavenger Effects

Another common method to probe for radical intermediates is the use of radical scavengers. These are compounds that readily react with and "trap" radicals, thereby inhibiting or altering the course of a radical-mediated reaction. A significant change in the reaction rate or product distribution upon the addition of a radical scavenger provides strong evidence for the involvement of radical species.

A widely used radical scavenger is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. rsc.org If a reaction involving this compound were to be inhibited or completely stopped by the addition of TEMPO, it would strongly suggest that a radical pathway is a key part of the mechanism. researchgate.netresearchgate.net For example, the formation of a TEMPO-adduct of the 4-fluorophenyl group would be a clear indicator of a 4-fluorophenyl radical intermediate. As with radical clock experiments, while the use of radical scavengers is a standard mechanistic tool, specific studies detailing their effect on reactions of this compound are not extensively documented.

Understanding Bimetallic Redox Processes in Carbon-Heteroatom Bond Formations

The concept of bimetallic catalysis, where two different metals work in concert to promote a chemical transformation, has gained significant traction. In the context of Stille reactions, the addition of copper(I) salts as co-catalysts has been shown to dramatically accelerate the reaction rate. wikipedia.orgacs.org This suggests the involvement of bimetallic redox processes, where both palladium and copper play active roles in the catalytic cycle.

The "copper effect" in Stille couplings is thought to involve a transmetallation event between the organostannane and the copper(I) salt to form a more reactive organocuprate species. This organocuprate then undergoes a more facile transmetallation with the palladium(II) complex. This bimetallic pathway can be particularly beneficial for less reactive organostannanes, such as those bearing electron-withdrawing groups like this compound. The synergy between the two metals can lower the activation barriers for key steps in the catalytic cycle. rsc.org

Table 2: Proposed Role of Copper(I) in Bimetallic Stille Coupling

| Step | Description |

| Sn-Cu Transmetallation | R-SnBu₃ + CuI → R-Cu + I-SnBu₃ |

| Cu-Pd Transmetallation | R-Cu + L₂Pd(II)X₂ → L₂Pd(II)(R)X + CuX |

| Reductive Elimination | L₂Pd(II)(R)X → R-X + Pd(0) + 2L |

R = 4-fluorophenyl

Investigating the precise nature of the bimetallic redox processes in carbon-heteroatom bond formations involving this compound would require detailed spectroscopic and kinetic studies to identify the bimetallic intermediates and elucidate their reactivity.

Application of Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.gov DFT calculations can provide detailed information about the structures and energies of reactants, transition states, and intermediates, offering insights that are often difficult to obtain experimentally.

For reactions involving this compound, DFT studies could be employed to:

Model the transmetallation step: By calculating the energy profile for different possible pathways (e.g., associative vs. dissociative), the most likely mechanism can be identified. The effect of the 4-fluoro substituent on the activation barrier for transmetallation can be quantified.

Investigate the potential for radical pathways: The stability of a putative 4-fluorophenyl radical can be calculated, and the energy barriers for its formation and subsequent reactions can be estimated.

Elucidate the role of bimetallic species: The structures and energetics of palladium-copper bimetallic complexes can be modeled to understand how they facilitate the cross-coupling reaction.

Probe carbon-fluorine bond activation: While the C-F bond is generally robust, computational studies can explore the possibility of its activation under specific reaction conditions, a topic of significant interest in organofluorine chemistry. sciencedaily.comchem8.org

Recent computational work has shed light on the mechanistic details of various cross-coupling reactions, including the influence of substituents on reaction barriers and the role of additives. uzh.ch While specific DFT studies focused solely on this compound are not abundant in the literature, the established methodologies can be readily applied to gain a deeper understanding of its reactivity.

Environmental Impact and Ecotoxicological Implications of Tributyltin Compounds

Environmental Fate and Persistence of Organotin Species

Tributyltin (TBT) compounds, once extensively used as biocides in antifouling paints for marine vessels, are now recognized as persistent and toxic environmental pollutants. nih.govunisa.edu.au Their chemical stability, a desirable trait for their intended application, has led to their long-term presence in aquatic environments. nih.gov TBT exhibits low water solubility and a tendency to adsorb to sediment particles, which act as a long-term reservoir for these compounds. oup.comchromatographyonline.com In aquatic systems, TBT can persist for years, with estimated half-lives varying widely depending on environmental conditions. For instance, in sediment under certain conditions, the half-life of TBT can be as long as 578 days, highlighting its persistence. nih.gov

Degradation of TBT in the environment occurs through both abiotic and biotic processes. Abiotic degradation is primarily driven by UV radiation and temperature, which can lead to the sequential removal of butyl groups from the tin atom. researchgate.net This process, known as debutylation, transforms TBT into less toxic derivatives: dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and eventually inorganic tin. researchgate.net However, this natural attenuation can be slow. nih.gov Biological degradation by microorganisms is a more significant pathway for the breakdown of TBT in many environments. researchgate.net Additionally, methylation of butyltin derivatives can occur in sediments, leading to the formation of volatile organotin compounds that can be remobilized into the water column and potentially the atmosphere. acs.org Despite regulations restricting their use, the persistence of TBT and its degradation products in water and sediments continues to pose a threat to aquatic ecosystems. oup.comnih.gov

Aquatic Ecotoxicity and Bioaccumulation Dynamics

The high toxicity of tributyltin to a wide range of aquatic organisms is well-documented. nih.govepa.gov Trisubstituted organotins like TBT are generally more toxic than their di- and mono-substituted counterparts. nih.gov The toxicity of organotins to aquatic life generally increases with the number of carbon atoms in the organic group, making TBT one of the most toxic. epa.gov Larval stages of aquatic invertebrates are often significantly more sensitive to TBT than adults. inchem.org

Due to its lipophilic (fat-soluble) nature, TBT readily bioaccumulates in aquatic organisms. inchem.org This means that organisms can absorb and concentrate TBT from the surrounding water and their food to levels much higher than in the environment. Bioconcentration factors, which indicate the extent of accumulation, have been reported to be as high as 7,000 in laboratory studies with mollusks and fish, with even higher values observed in the field. inchem.org Uptake from contaminated food is a more significant route of exposure than direct uptake from water. inchem.org This leads to biomagnification, where the concentration of TBT increases at successively higher levels in the food chain, posing a risk to top predators such as marine mammals. nih.govresearchgate.net The primary source of human exposure to organotin compounds is through the consumption of contaminated seafood. chromatographyonline.com

Mechanisms of Endocrine Disruption in Marine Organisms

Tributyltin is a potent endocrine-disrupting chemical (EDC), meaning it interferes with the hormone systems of organisms. emecs.or.jpnih.gov The most well-known example of this is the induction of "imposex" in female marine gastropods (snails). dntb.gov.ua Imposex is the development of male sexual characteristics, such as a penis and vas deferens, in females. nih.gov This condition is caused by elevated testosterone (B1683101) levels and can lead to sterility and population decline. dntb.gov.ua

The primary mechanism for this endocrine disruption is believed to be the inhibition of the enzyme cytochrome P450 aromatase. emecs.or.jpdntb.gov.ua This enzyme is responsible for converting androgens (male hormones) to estrogens (female hormones). By inhibiting aromatase, TBT disrupts this crucial hormonal balance. More recent research has also identified that TBT can directly interact with nuclear receptors like the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which are involved in a variety of reproductive and developmental pathways. nih.goveurekaselect.com These interactions represent a key molecular initiating event that leads to the observed endocrine-disrupting effects. nih.gov

Immunotoxicological Consequences on Aquatic Fauna

In addition to its endocrine-disrupting effects, tributyltin is also a known immunotoxin, capable of damaging the immune systems of aquatic organisms. nih.govinfo.gov.hk Exposure to TBT has been linked to a reduced ability of the immune system to fight off infectious diseases. nih.gov For example, in fish, TBT exposure can lead to atrophy of the thymus, a key organ in the immune system, and a reduction in the number of circulating lymphocytes. nih.gov

The immunotoxic effects of TBT can manifest as histological changes in lymphoid tissues, alterations in immune cell function and distribution, and increased susceptibility to pathogens. nih.gov These impacts on the immune system can lead to increased mortality rates and a greater risk of infections, potentially leading to population declines in some species. nih.gov Studies on fish have shown that TBT can increase the production of reactive oxygen species (ROS), leading to oxidative stress in tissues like the gills and liver. nih.gov

Bioremediation Strategies and Microbial Biodegradation Pathways

Given the persistence and toxicity of tributyltin, bioremediation has emerged as a promising strategy for cleaning up contaminated environments. tandfonline.com This approach utilizes the natural ability of microorganisms to degrade pollutants. mdpi.com Many bacteria, fungi, and algae have demonstrated the ability to not only tolerate but also break down TBT into less harmful substances. nih.govtandfonline.com

Bacterial Debutylation and Detoxification Mechanisms

The primary mechanism of TBT biodegradation by bacteria is sequential debutylation, which involves the stepwise removal of butyl groups from the tin atom. researchgate.netmdpi.com This process transforms the highly toxic TBT into the less toxic dibutyltin (DBT), then monobutyltin (MBT), and finally to inorganic tin. researchgate.net A variety of bacterial genera, including Pseudomonas, Moraxella, Alcaligenes, and Enterobacter, have been identified as capable of degrading TBT. researchgate.netmdpi.comnih.gov

For instance, studies have shown that Moraxella osloensis can achieve approximately 80% degradation of TBT within 7 days, with a half-life of 4.3 days in culture. nih.gov Another proposed mechanism for bacterial detoxification is the utilization of TBT as a carbon source. mdpi.com Some bacteria have also developed resistance mechanisms, such as efflux pumps that actively remove TBT from their cells. ljmu.ac.uk Enhancing the conditions for these microbial processes, such as adjusting pH and providing nutrients, can significantly accelerate the biodegradation of TBT in contaminated sediments. nih.gov

Academic Perspectives on Risk Assessment and Sustainable Chemical Practices

The scientific community widely acknowledges the significant risks posed by organotin compounds to aquatic ecosystems. nih.govnih.gov Risk assessments have consistently shown that even at low environmental concentrations, TBT can have adverse effects on sensitive aquatic organisms. nih.govemecs.or.jp These assessments often use risk quotients, comparing environmental concentrations to no-observed-effect concentrations (NOECs) from laboratory studies. frontiersin.org The endocrine-disrupting effects of TBT, particularly imposex in gastropods, are considered one of the clearest examples of chemically induced endocrine disruption in wildlife. dntb.gov.ua

There is a strong consensus on the need for continued monitoring of organotin levels in the environment, despite international regulations banning their use in antifouling paints. chromatographyonline.comnih.gov The persistence of these compounds in sediments means they remain a long-term source of contamination. oup.com The academic and regulatory communities advocate for the development and use of more sustainable chemical alternatives to organotins. chromatographyonline.com This includes robust environmental risk assessments of any substitute agents to prevent unforeseen ecological harm. chromatographyonline.com The focus is on a preventative approach, moving towards chemicals that are less persistent, less bioaccumulative, and less toxic to the environment.

Future Research Directions in Tributyl 4 Fluorophenyl Stannane Chemistry

Development of Environmentally Benign Synthetic Methodologies

The traditional synthesis of organotin compounds, including Tributyl(4-fluorophenyl)stannane, often involves the use of organometallic reagents like Grignard reagents and stoichiometric amounts of tin halides, which can be expensive and generate significant waste. lupinepublishers.com Industrial methods have utilized organoaluminum compounds, which are lower in cost and allow for partial alkylation to directly yield alkyltin halides. lupinepublishers.comlupinepublishers.com However, the drive towards green chemistry necessitates the development of more sustainable and environmentally friendly synthetic protocols. mdpi.com

Future research is anticipated to focus on several key areas to improve the synthesis of this compound:

Catalytic and Atom-Economical Reactions: A primary goal is to move away from stoichiometric reactions towards catalytic methods. This includes exploring novel catalysts that can facilitate the direct stannylation of 4-fluorobenzene derivatives with a suitable tributyltin source, minimizing byproducts. smolecule.com The principles of green chemistry, such as maximizing atom economy, will be central to these efforts. mdpi.com

Use of Greener Solvents and Reaction Conditions: Many current synthetic methods for organotin compounds rely on volatile organic solvents. Future methodologies will likely explore the use of more benign solvents, such as water or solvent-free reaction conditions, to reduce the environmental impact. mdpi.com Research into mechanochemical synthesis, which involves grinding solid reactants together, could also offer a solvent-free alternative. mdpi.com

Renewable Starting Materials: A long-term vision for sustainable chemistry involves the use of renewable feedstocks. While currently a significant challenge for organometallic synthesis, future research could investigate pathways to derive the necessary starting materials from biomass or other renewable sources.

Flow Chemistry: The application of flow chemistry could offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of this compound. Continuous flow reactors can allow for precise control over reaction parameters, potentially leading to higher yields and purer products with reduced waste.

Expansion of Catalytic Applications in Complex Molecule Synthesis

This compound is a valuable reagent in cross-coupling reactions, particularly the Stille and Negishi couplings, which are powerful methods for forming carbon-carbon bonds. smolecule.com These reactions are instrumental in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. smolecule.com

Future research is poised to expand the catalytic applications of this compound in several exciting directions:

Synthesis of Novel Bioactive Molecules: The 4-fluorophenyl moiety is a common structural motif in many biologically active compounds. The ability of this compound to introduce this group makes it a key building block for the synthesis of new drug candidates and agrochemicals. smolecule.com Future work will likely involve its application in the total synthesis of complex natural products and the creation of libraries of fluorinated compounds for biological screening.

Development of Novel Catalytic Systems: Research will continue to focus on developing more efficient and versatile catalytic systems for reactions involving this compound. This includes the design of new palladium and nickel catalysts with improved activity, selectivity, and substrate scope.

Fluorine Transfer Reactions: Beyond its role in cross-coupling, this compound has the potential to act as a mild and selective fluorine transfer reagent. smolecule.com The labile tin-fluorine bond could be exploited to introduce fluorine atoms into various organic molecules under controlled conditions, a valuable tool for the synthesis of fluorinated pharmaceuticals and functional materials. smolecule.com

Radical Reactions: The compound can serve as a precursor to generate fluorophenyl radicals through methods like photolysis. smolecule.com These radicals can participate in a variety of reactions, including addition reactions to unsaturated compounds, opening up new avenues for the synthesis of complex fluorinated molecules. smolecule.com

Exploration of Novel Applications in Materials Science and Engineering

The unique properties conferred by the fluorine atom make fluorinated polymers and materials highly desirable for a range of advanced applications. This compound serves as a valuable precursor for the creation of such materials. smolecule.com

Future research in this area is expected to focus on:

Synthesis of Advanced Fluoropolymers: Fluorophenyl radicals generated from this compound can initiate the polymerization of various monomers. smolecule.com This allows for the synthesis of fluorinated polymers with tailored properties, such as enhanced thermal stability, chemical resistance, and specific electrical or optical characteristics. smolecule.com Future work will likely explore the synthesis of novel copolymers and block polymers with unique architectures and functionalities.

Organic Electronics: The electronic properties of the 4-fluorophenyl group make it an attractive component for organic electronic materials. Research could explore the incorporation of this moiety into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) to tune their performance characteristics.

Surface Modification: The low surface energy associated with fluorinated compounds makes them ideal for creating hydrophobic and oleophobic surfaces. Future applications could involve using this compound or its derivatives to modify the surfaces of various materials to impart water and oil repellency.

Advanced Coatings: The development of high-performance coatings with enhanced durability, weather resistance, and anti-fouling properties is another promising area. The incorporation of the fluorophenyl group via this compound could lead to the creation of next-generation protective coatings for a variety of substrates.

Advanced Studies in Biological Interactions and Environmental Remediation Technologies

The biological activity and environmental fate of organotin compounds are of significant concern. While highly effective as biocides, compounds like tributyltin (TBT) are known to be toxic to a wide range of organisms. nih.govuu.nl This toxicity is a critical consideration for any future applications of this compound.

Future research in this domain will be multifaceted:

Understanding Structure-Activity Relationships: A key research direction is to elucidate the specific biological interactions of this compound. Studies will need to investigate its mechanism of action at the cellular and molecular level, including its potential to induce oxidative stress and interact with biological macromolecules. nih.govmdpi.com Understanding the structure-activity relationship will be crucial for designing organotin compounds with targeted biological activity and reduced off-target toxicity. mdpi.com

Development of Targeted Applications: While broad-spectrum biocidal activity is often undesirable, the toxicity of organotin compounds could be harnessed for specific applications, such as the development of new anti-tumor agents. nih.gov Research into the synthesis of organotin complexes with specific ligands could lead to compounds with enhanced cytotoxicity towards cancer cells while minimizing harm to healthy tissues. nih.govmdpi.com

Bioremediation Strategies: Given the environmental persistence of some organotin compounds, developing effective remediation technologies is paramount. Future research should focus on exploring and optimizing bioremediation strategies for water and soil contaminated with this compound. This could involve identifying and engineering microorganisms capable of degrading the compound into less harmful substances. dtic.mil

Photocatalytic Degradation: Photocatalysis presents a promising technology for the degradation of persistent organic pollutants. Studies investigating the photocatalytic degradation of this compound using semiconductor materials like titanium dioxide (TiO2) or tin(IV) oxide-based nanocomposites could lead to efficient water treatment solutions. mdpi.comiaea.orgfrontiersin.org Research into optimizing photocatalyst design and reaction conditions will be essential for practical implementation. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tributyl(4-fluorophenyl)stannane, and how can reaction efficiency be optimized?

- Methodological Answer : this compound is typically synthesized via a transmetallation or cross-coupling reaction. A common approach involves reacting 4-fluorophenyllithium with tributyltin chloride under inert conditions (e.g., argon atmosphere) at low temperatures (−78°C to 0°C) to minimize side reactions. Solvent choice (e.g., THF or diethyl ether) and stoichiometric ratios (1:1.2 for aryl lithium to tin chloride) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Reaction progress should be monitored using TLC and characterized via NMR and NMR .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via gas chromatography (GC) with flame ionization detection, calibrated against certified reference materials (e.g., >98% purity standards as per catalog guidelines ). Structural confirmation requires multinuclear NMR (, , , and ) to verify substituent positions and tin-aryl bonding. High-resolution mass spectrometry (HRMS) or inductively coupled plasma mass spectrometry (ICP-MS) quantifies tin content and detects trace impurities (e.g., residual solvents or unreacted precursors) .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported reactivity data for this compound in Stille coupling reactions?

- Methodological Answer : Discrepancies in reactivity (e.g., coupling yields or side-product formation) often stem from variations in catalyst systems (e.g., Pd(PPh) vs. Pd(dba)/AsPh) or solvent polarity. Systematic studies should compare:

- Catalyst loading (1–5 mol% Pd).

- Additives (e.g., LiCl for stabilizing Pd intermediates).

- Temperature (room temperature vs. reflux).

Contradictions in aryl transfer efficiency may arise from competing protodestannylation; deuterium-labeling experiments or kinetic isotope effect (KIE) studies can clarify mechanisms .

Q. How does the electron-withdrawing fluorine substituent influence the stability of this compound under oxidative conditions?

- Methodological Answer : The 4-fluoro group enhances stability against oxidation compared to non-fluorinated analogs due to reduced electron density at the tin center. Accelerated stability testing (e.g., exposure to O/light at 40°C) combined with NMR and GC-MS tracks decomposition products like tributyltin oxide. Computational studies (DFT) modeling HOMO-LUMO gaps and Mulliken charges provide mechanistic insights into oxidative pathways .

Q. What experimental designs address challenges in quantifying trace organotin byproducts during large-scale reactions?

- Methodological Answer : Use hyphenated techniques like LC-ICP-MS to detect sub-ppm levels of tributyltin byproducts. Calibrate against spiked samples with known concentrations of tributyltin chloride or oxide. For reaction mixtures, employ quenching agents (e.g., aqueous EDTA) to stabilize tin species prior to analysis. Statistical validation (e.g., triplicate runs with RSD <5%) ensures reproducibility .

Data Analysis and Optimization

Q. How can researchers resolve conflicting data on the hydrolysis kinetics of this compound in aqueous systems?

- Methodological Answer : Conflicting hydrolysis rates may arise from pH variability or ionic strength effects. Controlled experiments should:

- Vary pH (2–12) using buffered solutions.

- Monitor hydrolysis via NMR (loss of aryl signal) or ion chromatography (SnO detection).

- Apply Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) for comparative analysis across studies .

Q. What computational tools predict the environmental persistence of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations (e.g., GROMACS) model interactions with soil organic matter or aquatic colloids. Validate predictions against experimental persistence data from microcosm studies .

Safety and Handling

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

- Methodological Answer : Follow OSHA guidelines for organotin compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.